

Toxicological Profile of Demeton-S-methyl in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Demeton-S-methyl** in mammalian species. **Demeton-S-methyl** is an organophosphate insecticide and acaricide, and its use has been largely discontinued in many regions due to its high toxicity.^[1] This document synthesizes key findings on its acute, subchronic, and chronic toxicity, toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental effects to serve as a resource for researchers and professionals in toxicology and drug development.

Executive Summary

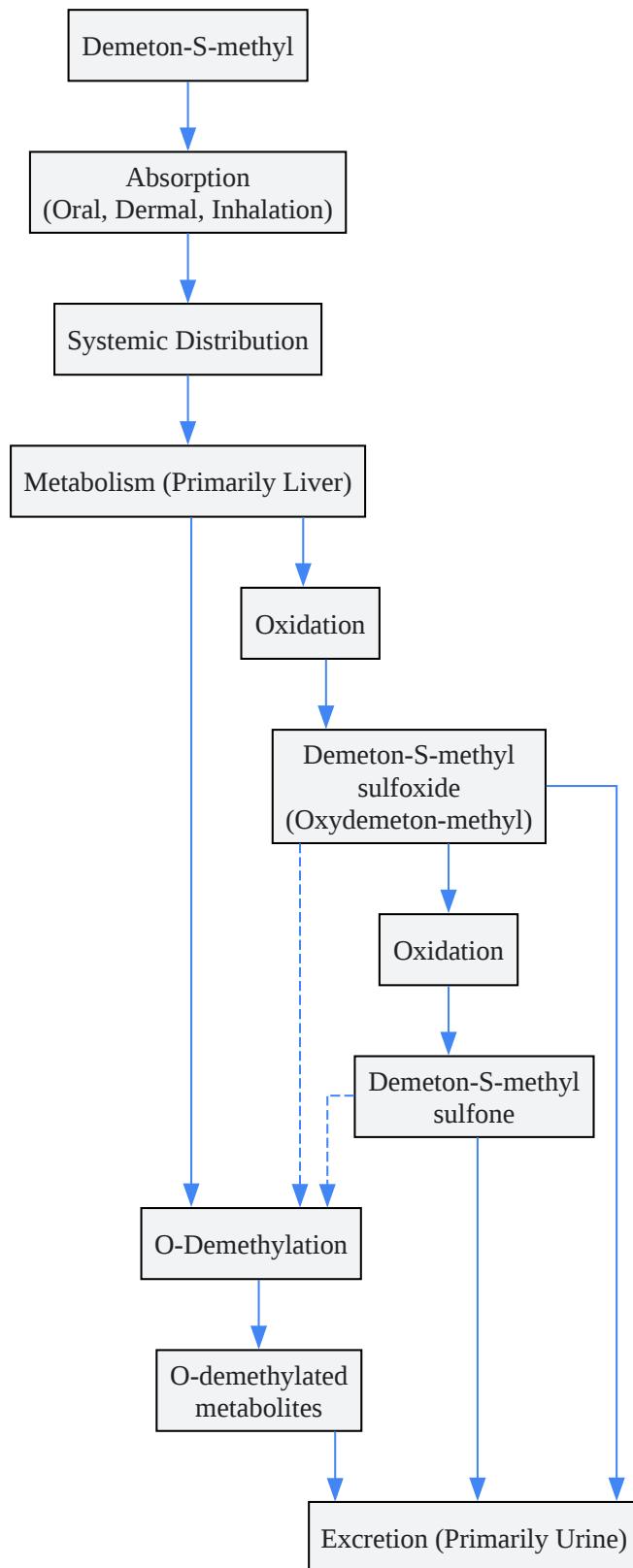
Demeton-S-methyl is a potent cholinesterase inhibitor, exerting its toxic effects through the disruption of the nervous system.^{[2][3]} It is classified as a highly toxic substance by the World Health Organization.^[1] The compound is readily absorbed via oral, dermal, and inhalation routes and is metabolized in the body to its sulfoxide and sulfone derivatives, which are also toxicologically active.^{[1][2]} The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis.^[4] While in vivo studies have generally shown no evidence of carcinogenicity or teratogenicity, some in vitro mutagenicity tests have produced equivocal results.^[5]

Physicochemical Properties

Property	Value	Reference
Chemical Name	S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate	[2]
CAS Number	919-86-8	[1]
Molecular Formula	C ₆ H ₁₅ O ₃ PS ₂	[1]
Molecular Weight	230.3 g/mol	[1]
Appearance	Pale yellow oil with a sulfur-like odor	[2]
Water Solubility	3.3 g/L at 20°C	[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Demeton-S-methyl is rapidly absorbed into the body through various routes of exposure, including the digestive tract, respiratory system, and skin.[\[2\]](#) Following absorption, it is distributed throughout the body. The primary metabolic pathway involves the oxidation of the thioether side chain to form **demeton-S-methyl** sulfoxide (oxydemeton-methyl) and subsequently **demeton-S-methyl** sulfone.[\[1\]](#)[\[5\]](#) O-demethylation also occurs.[\[6\]](#) These metabolites, particularly the sulfoxide and sulfone, are also potent cholinesterase inhibitors.[\[4\]](#) [\[6\]](#) Animal studies indicate that **Demeton-S-methyl** and its metabolites are primarily excreted in the urine.[\[1\]](#) Studies in mice have shown that 97% of an administered dose was eliminated from the body within 15 hours.[\[7\]](#)

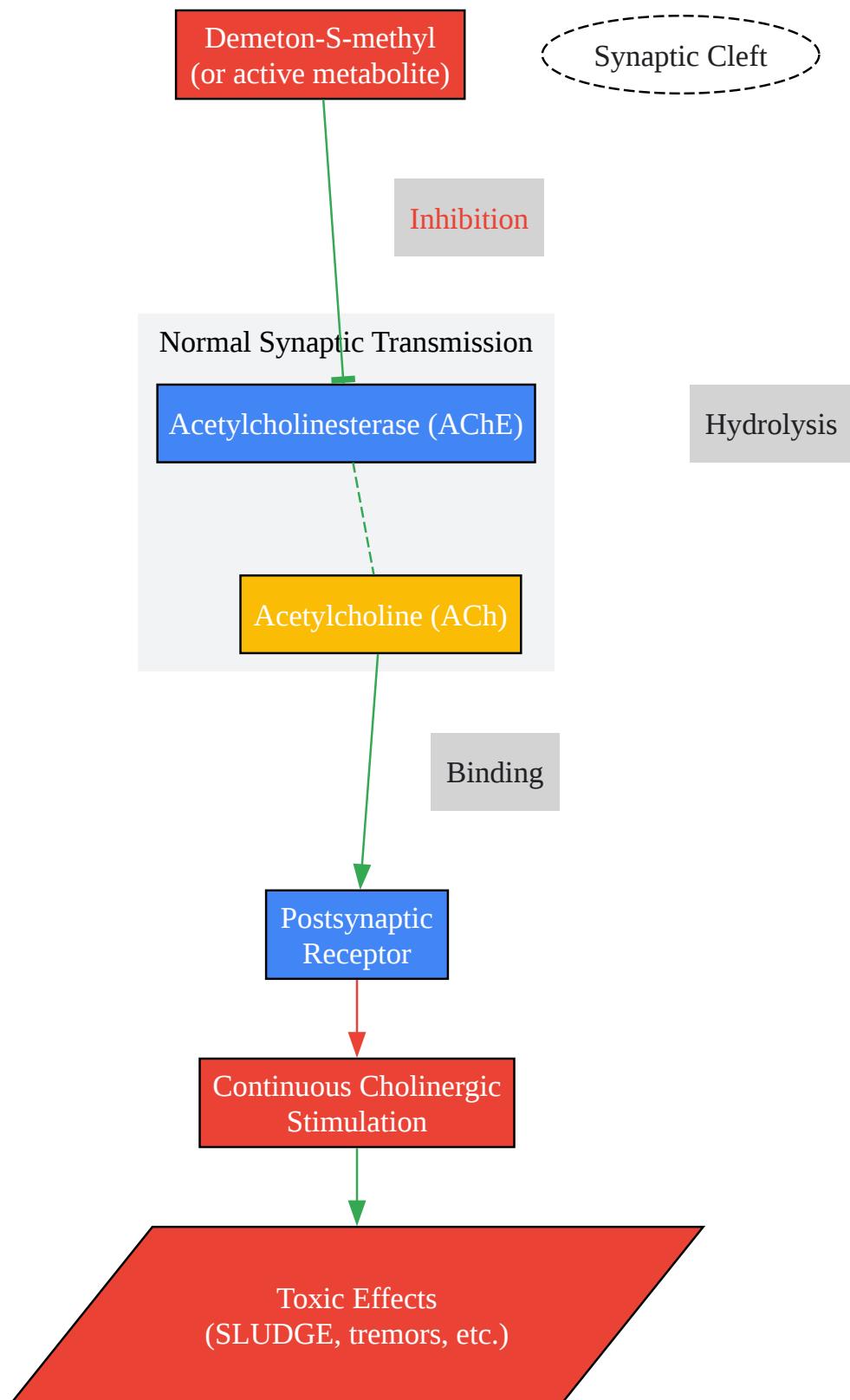


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Caption: Metabolic pathway of **Demeton-S-methyl** in mammals.

Mechanism of Action

The primary mechanism of toxicity for **Demeton-S-methyl** and its active metabolites is the inhibition of acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE, **Demeton-S-methyl** causes an accumulation of acetylcholine, leading to overstimulation of muscarinic and nicotinic receptors. This results in a range of clinical signs of cholinergic toxicity, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and ultimately respiratory failure.[1][2]

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Caption: Mechanism of Acetylcholinesterase Inhibition by **Demeton-S-methyl**.

Acute Toxicity

Demeton-S-methyl exhibits high acute toxicity in mammals through oral, dermal, and inhalation routes of exposure. The clinical signs of acute toxicity are consistent with cholinesterase inhibition.

Table 1: Acute Toxicity of **Demeton-S-methyl**

Species	Route	LD50 / LC50	Reference
Rat (M & F)	Oral	35 mg/kg	[7]
Rat	Oral	60 mg/kg	[2]
Rat	Oral	30 mg/kg	[6]
Rat	Dermal	85 mg/kg	[2]
Rat (M)	Intravenous	23.7 mg/kg	[7]
Rat (F)	Intravenous	21.7 mg/kg	[7]
Rat	Inhalation (4h)	500 mg/m ³	[2][6]
Rat (M)	Inhalation (4h)	310 mg/m ³	[4]
Rat (F)	Inhalation (4h)	210 mg/m ³	[4]
Guinea Pig	Oral	110 mg/kg	[2]
Guinea Pig	Intraperitoneal	85 mg/kg	[7]
Mouse	Intravenous	21.7-25 mg/kg	[7]
Mouse	Subcutaneous	21.8 mg/kg	[7]
Cat	Dermal	>500 mg/kg	[7]

Subchronic and Chronic Toxicity

Repeated exposure to **Demeton-S-methyl** at lower doses can lead to cumulative inhibition of cholinesterase and other toxic effects.

Table 2: Subchronic and Chronic Toxicity of **Demeton-S-methyl** and its Metabolites

Species	Compound	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference
Rat	Demeton-S-methyl	2 years	Diet	1 ppm (0.036 mg/kg bw/day)	10 ppm	Cholinesterase inhibition	[8]
Rat	Demeton-S-methyl sulfone	3 months	Diet	1 ppm	3 ppm	Marginal depression of cholinesterase activity	[7]
Dog	Oxydemeton-methyl	2 years	Diet	2 ppm	10 ppm	Cholinesterase depression	[7]
Dog	Demeton-S-methyl sulfoxide	3 months	Diet	10 ppm	20 ppm	Minimal effect on red blood cell cholinesterase	[7]

Genotoxicity

The genotoxicity of **Demeton-S-methyl** has been evaluated in a number of in vitro and in vivo assays, with some conflicting results. While some in vitro tests, such as mutagenicity studies in microbes and effects on sex chromosomes in fruit flies, have indicated a mutagenic potential, in vivo studies have generally been negative.[2][5] A gene mutation assay in mammalian cells in culture and a chromosome aberration assay in vivo have been identified as data gaps to fully assess its mutagenic potential.[9]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats. In a 2-year study in mice fed diets containing **Demeton-S-methyl**, there was no evidence of a carcinogenic effect.
[8] Similarly, a long-term study in rats did not reveal any carcinogenic potential.[8]

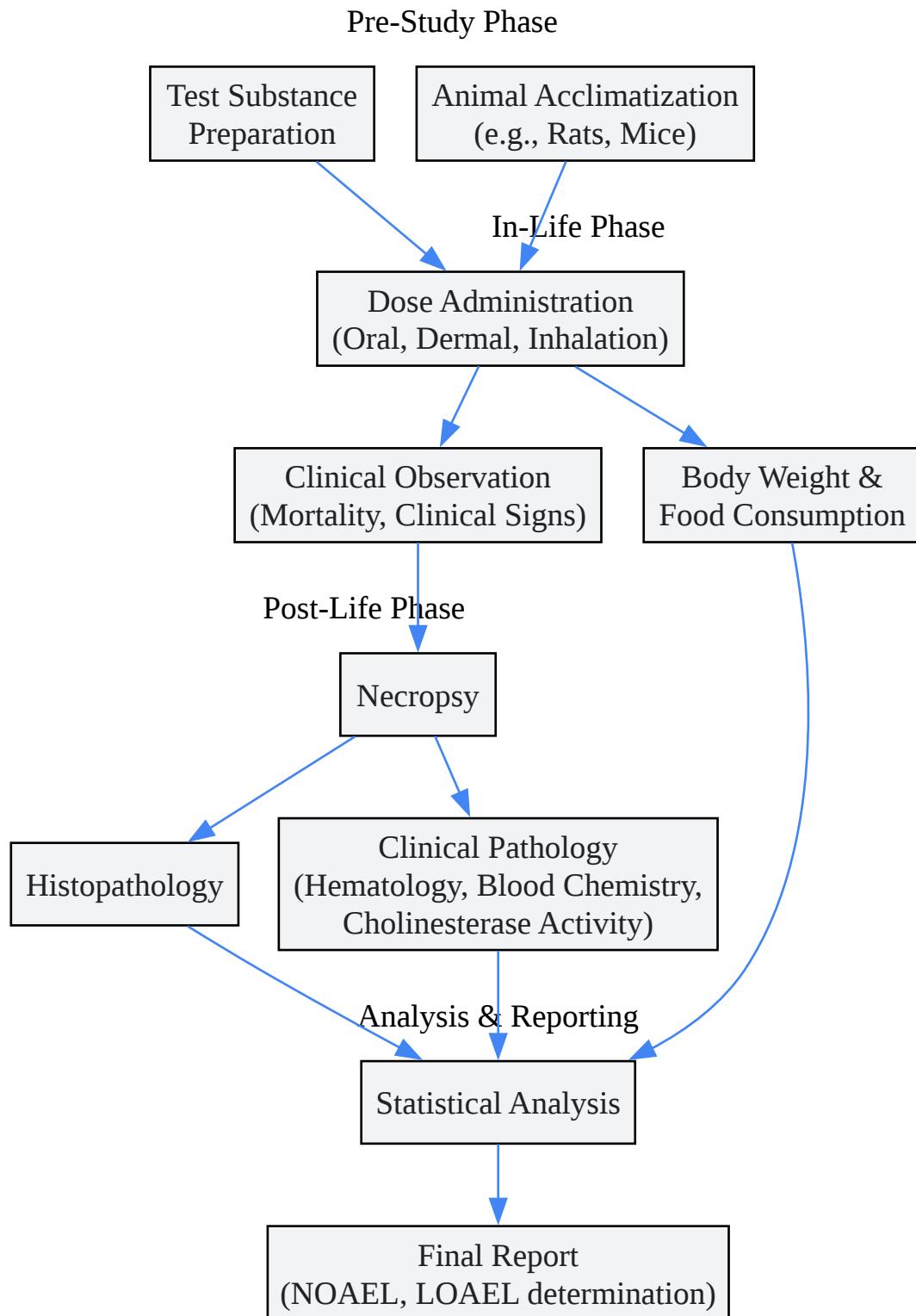
Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of **Demeton-S-methyl** and its metabolites have been conducted. In a three-generation reproduction study in rats with oxydemeton-methyl, no adverse effects on reproduction were observed at the doses tested.[7] However, in a teratology study in rabbits, a slight decrease in mean fetal body weights was noted at the highest dose level, which also induced maternal toxicity.[5] No teratogenic effects were observed.[5] Daily oral doses of oxydemeton in pregnant rats caused decreased cholinesterase and body weight in the dams, but no evident effects on the fetuses.[2]

Experimental Protocols

In Vivo Toxicity Study Workflow

A generalized workflow for an in vivo toxicity study, as can be inferred from the cited literature, involves several key stages from dose preparation to data analysis.

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Caption: Generalized workflow for an in vivo toxicity study.

Key Methodological Considerations from Cited Studies:

- Acute Oral Toxicity (LD50): Typically involves administration of a single dose of the test substance to fasted animals (e.g., rats). Animals are observed for a set period (e.g., 14 days) for mortality and clinical signs of toxicity.
- Subchronic/Chronic Dietary Studies: The test substance is incorporated into the diet of the animals (e.g., rats, dogs) at various concentrations for an extended period (e.g., 90 days, 2 years). Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry (including cholinesterase activity), and histopathology of major organs.
- Reproductive Toxicity Studies: Often conducted over multiple generations (e.g., a three-generation study in rats). The test substance is administered to the parent generation before and during mating, gestation, and lactation. Effects on fertility, gestation, pup viability, and growth are assessed.
- Developmental Toxicity (Teratology) Studies: The test substance is administered to pregnant animals (e.g., rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.
- Genotoxicity Assays:
 - In vitro: Bacterial reverse mutation assays (Ames test) and mammalian cell gene mutation assays are common.[\[10\]](#)
 - In vivo: Micronucleus tests in rodents or chromosome aberration assays are used to assess genotoxic effects in a whole animal system.[\[9\]](#)

Conclusion

Demeton-S-methyl is a highly toxic organophosphate pesticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicological profile is characterized by high acute toxicity, and the primary concern for repeated low-level exposure is the cumulative inhibition of cholinesterase. While in vivo studies have not demonstrated carcinogenic or teratogenic potential, the equivocal results from some in vitro genotoxicity assays warrant consideration. The data summarized in this guide underscore the significant

mammalian toxicity of **Demeton-S-methyl** and provide a valuable resource for researchers and professionals in the fields of toxicology and drug development.

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